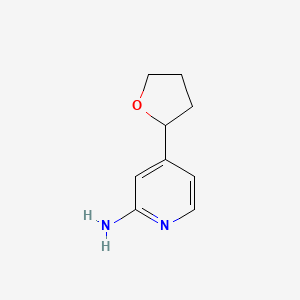

4-(Oxolan-2-yl)pyridin-2-amine

Beschreibung

4-(Oxolan-2-yl)pyridin-2-amine is a pyridine derivative featuring a 2-aminopyridine core substituted at the 4-position with an oxolane (tetrahydrofuran) ring. This compound combines the aromatic and basic properties of pyridine with the oxygen-rich, conformationally constrained oxolane moiety, which may enhance solubility and influence binding interactions in biological systems.

Potential applications of this compound could span medicinal chemistry, as pyridin-2-amine derivatives are frequently explored for kinase inhibition (e.g., CK1δ, p38α) , anticancer activity , and antioxidant properties . The oxolane substituent may modulate pharmacokinetic properties such as metabolic stability and membrane permeability compared to other substituents.

Eigenschaften

Molekularformel |

C9H12N2O |

|---|---|

Molekulargewicht |

164.20 g/mol |

IUPAC-Name |

4-(oxolan-2-yl)pyridin-2-amine |

InChI |

InChI=1S/C9H12N2O/c10-9-6-7(3-4-11-9)8-2-1-5-12-8/h3-4,6,8H,1-2,5H2,(H2,10,11) |

InChI-Schlüssel |

CTIMBQWZPALUJI-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC(OC1)C2=CC(=NC=C2)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 4-(Oxolan-2-yl)pyridin-2-amin umfasst typischerweise die folgenden Schritte:

Bildung des Pyridinrings: Der Pyridinring kann durch verschiedene Methoden synthetisiert werden, einschließlich der Hantzsch-Pyridinsynthese, die die Kondensation von β-Ketoestern, Aldehyden und Ammoniak beinhaltet.

Einführung des Oxolanrings: Der Oxolanring kann durch eine nucleophile Substitutionsreaktion eingeführt werden. Beispielsweise kann 2-Chlorpyridin in Gegenwart einer Base mit Oxolan reagieren, um das gewünschte Produkt zu bilden.

Aminierung: Der letzte Schritt beinhaltet die Einführung der Aminogruppe an der 2-Position des Pyridinrings. Dies kann durch eine Buchwald-Hartwig-Aminierungsreaktion erreicht werden, bei der das Pyridinderivat in Gegenwart eines Palladiumkatalysators mit einem Amin behandelt wird.

Industrielle Produktionsmethoden

Die industrielle Produktion von 4-(Oxolan-2-yl)pyridin-2-amin kann ähnliche Synthesewege umfassen, die jedoch für die großtechnische Produktion optimiert sind. Dazu gehören die Verwendung von Durchflussreaktoren, das Hochdurchsatzscreening von Katalysatoren und die Prozessoptimierung, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten.

Analyse Chemischer Reaktionen

4. Wissenschaftliche Forschungsanwendungen

4-(Oxolan-2-yl)pyridin-2-amin hat verschiedene wissenschaftliche Forschungsanwendungen:

Medizinische Chemie: Die Verbindung wird als Zwischenprodukt bei der Synthese von Pharmazeutika verwendet, insbesondere bei solchen, die auf neurologische und entzündliche Krankheiten abzielen.

Materialwissenschaften: Sie wird bei der Entwicklung organischer elektronischer Materialien eingesetzt, z. B. organischer Leuchtdioden (OLEDs) und organischer Photovoltaik (OPVs).

Biologische Forschung: Die Verbindung wird zum Studium von Enzyminhibitoren und Rezeptormodulatoren verwendet.

Industrielle Anwendungen: Sie wird bei der Synthese von Agrochemikalien und Spezialchemikalien eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von 4-(Oxolan-2-yl)pyridin-2-amin hängt von seiner spezifischen Anwendung ab. In der medizinischen Chemie kann es als Enzyminhibitor oder Rezeptormodulator wirken. Die Verbindung kann mit molekularen Zielstrukturen wie Kinasen, G-Protein-gekoppelten Rezeptoren (GPCRs) und Ionenkanälen interagieren und verschiedene zelluläre Pfade und Prozesse beeinflussen.

Wissenschaftliche Forschungsanwendungen

4-(Oxolan-2-yl)pyridin-2-amine has several scientific research applications:

Medicinal Chemistry: The compound is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory diseases.

Materials Science: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Biological Research: The compound is used in the study of enzyme inhibitors and receptor modulators.

Industrial Applications: It is used in the synthesis of agrochemicals and specialty chemicals.

Wirkmechanismus

The mechanism of action of 4-(Oxolan-2-yl)pyridin-2-amine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. The compound can interact with molecular targets such as kinases, G-protein coupled receptors (GPCRs), and ion channels, affecting various cellular pathways and processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues of 4-(Oxolan-2-yl)pyridin-2-amine, highlighting differences in substituents, molecular properties, and biological activities:

Key Comparative Insights

Core Heterocycle Differences

- Pyridine vs. In contrast, pyridine derivatives like 4-(Oxolan-2-yl)pyridin-2-amine may prioritize lipophilicity and steric effects from substituents.

Substituent Effects

- Oxolane vs. Aromatic Groups : The oxolane ring in 4-(Oxolan-2-yl)pyridin-2-amine introduces an oxygen atom and a saturated ring, likely improving aqueous solubility compared to purely aromatic substituents (e.g., 4-(4-fluorophenyl) derivatives in ) . However, this may reduce π-π stacking interactions critical for binding to hydrophobic kinase pockets.

- Halogen vs. Alkyl/Aryl Groups : Chlorine or iodine substituents (e.g., in and ) enhance electronic effects and may improve binding to electrophilic regions in targets, whereas alkyl/aryl groups (e.g., ethenyl in ) prioritize steric bulk or conjugation pathways .

Physicochemical and Pharmacokinetic Properties

Biologische Aktivität

4-(Oxolan-2-yl)pyridin-2-amine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. The compound features a pyridine ring substituted with an oxolane moiety, which may enhance its solubility and interaction with various biological targets. This article aims to provide a comprehensive overview of the biological activity of 4-(Oxolan-2-yl)pyridin-2-amine, including its mechanism of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 4-(Oxolan-2-yl)pyridin-2-amine is C₉H₁₁N₃O, with a molecular weight of approximately 165.20 g/mol. The presence of the oxolane group contributes to unique chemical properties that may influence its biological activity.

The biological activity of 4-(Oxolan-2-yl)pyridin-2-amine is primarily attributed to its ability to interact with specific enzymes and receptors. It may function as an enzyme inhibitor by binding to active sites, thereby inhibiting enzymatic activity. Additionally, it can modulate signaling pathways by interacting with cell surface receptors, which can lead to various physiological effects.

Biological Activities

Research indicates that 4-(Oxolan-2-yl)pyridin-2-amine exhibits several notable biological activities:

- Antimicrobial Activity : Preliminary studies suggest effectiveness against various bacterial strains, indicating potential use as an antimicrobial agent.

- Antitumor Activity : Investigations have shown that the compound may possess anticancer properties, making it a candidate for further development in oncology.

- Enzyme Inhibition : The compound has been explored for its ability to inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders.

Data Table: Biological Activity Overview

| Activity | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against multiple bacterial strains | |

| Antitumor | Potential anticancer properties | |

| Enzyme Inhibition | Inhibits specific metabolic enzymes |

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of 4-(Oxolan-2-yl)pyridin-2-amine demonstrated significant activity against Gram-positive and Gram-negative bacteria. The compound was tested using standard disc diffusion methods, showing zones of inhibition comparable to established antibiotics.

Case Study 2: Antitumor Potential

In vitro assays were performed to evaluate the anticancer effects of 4-(Oxolan-2-yl)pyridin-2-amine on various cancer cell lines. Results indicated a dose-dependent reduction in cell viability, suggesting its potential as a chemotherapeutic agent.

Case Study 3: Enzyme Inhibition Profile

Research focused on the inhibition of specific enzymes revealed that 4-(Oxolan-2-yl)pyridin-2-amine effectively inhibited dihydrofolate reductase (DHFR), a target in cancer therapy. The compound's IC50 values were determined through enzyme assays, providing insights into its potency as an inhibitor.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.